molecular formula C10H13N3O B13868632 5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 1042973-90-9

5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B13868632
CAS No.: 1042973-90-9
M. Wt: 191.23 g/mol
InChI Key: PQPYIGFPZXVYRK-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with ethyl isocyanate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained around 60-80°C.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce various functional groups at the amino position.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one would depend on its specific biological target. Generally, compounds in the quinazolinone family can interact with various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one
  • 5-Amino-1-phenyl-3,4-dihydroquinazolin-2(1H)-one
  • 5-Amino-1-propyl-3,4-dihydroquinazolin-2(1H)-one

Uniqueness

5-Amino-1-ethyl-3,4-dihydroquinazolin-2(1H)-one is unique due to its specific ethyl substitution at the 1-position. This substitution can influence its chemical reactivity, biological activity, and physical properties compared to other similar compounds.

Properties

CAS No.

1042973-90-9

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

5-amino-1-ethyl-3,4-dihydroquinazolin-2-one

InChI

InChI=1S/C10H13N3O/c1-2-13-9-5-3-4-8(11)7(9)6-12-10(13)14/h3-5H,2,6,11H2,1H3,(H,12,14)

InChI Key

PQPYIGFPZXVYRK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC(=C2CNC1=O)N

Origin of Product

United States

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